![molecular formula C10H16BrN3O3S B13212611 2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide](/img/structure/B13212611.png)
2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide
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Overview
Description
2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique imidazo[2,1-c][1,4]oxazine ring structure, which is substituted with a bromine atom and a sulfonamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[2,1-c][1,4]oxazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazo[2,1-c][1,4]oxazine ring.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with a sulfonamide reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidized forms of the compound with different functional groups.
Hydrolysis Products: Sulfonic acids and amines.
Scientific Research Applications
2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and sulfonamide group play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N,N-dimethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide
- 2-Bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine
- 2-Bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid
Uniqueness
2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide is unique due to its specific substitution pattern and functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Bromo-N,N-diethyl-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide is a complex organic compound notable for its unique structural features and potential biological activities. This compound is characterized by a bromine atom at the 2-position and a sulfonamide group at the 3-position, which are believed to contribute to its reactivity and biological efficacy.
- Molecular Formula : C10H16BrN3O3S
- Molecular Weight : 338.22 g/mol
- IUPAC Name : 2-bromo-N,N-diethyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide
The biological activity of this compound is primarily linked to its interaction with specific molecular targets involved in microbial processes. Preliminary studies suggest that it may exhibit antimicrobial properties , potentially inhibiting enzymes or pathways critical for bacterial cell wall synthesis. Additionally, its structural features indicate possible roles in modulating inflammatory responses and cancer pathways.
Antimicrobial Activity
Research indicates that this compound may have significant antimicrobial effects. The compound's ability to inhibit bacterial growth has been evaluated through Minimum Inhibitory Concentration (MIC) assays against various pathogens.
Pathogen | MIC (mg/mL) | Activity |
---|---|---|
Escherichia coli | 6.72 | Moderate potency |
Staphylococcus aureus | 6.63 | Moderate potency |
Pseudomonas aeruginosa | 7.00 | Moderate potency |
These results suggest that this compound may serve as a lead structure for developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of the compound was assessed using in vivo models. Studies demonstrated that it could significantly reduce edema in carrageenan-induced rat paw models.
Compound | Inhibition (%) | Time (h) |
---|---|---|
This compound | 94.69 | 1 |
89.66 | 2 | |
87.83 | 3 |
Case Studies
Several studies have explored the biological activity of compounds structurally related to this compound. For instance:
- Study on Sulfonamides : A series of sulfonamides were synthesized and evaluated for their antimicrobial and anti-inflammatory activities. Compounds showed varying degrees of effectiveness against bacterial strains and inflammation models .
- Imidazoquinoline Derivatives : Similar compounds exhibited immunomodulatory properties and were investigated for their potential as vaccine adjuvants. These findings indicate that modifications in the imidazo structure can lead to diverse biological activities .
Properties
Molecular Formula |
C10H16BrN3O3S |
---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-bromo-N,N-diethyl-6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazine-3-sulfonamide |
InChI |
InChI=1S/C10H16BrN3O3S/c1-3-13(4-2)18(15,16)10-9(11)12-8-7-17-6-5-14(8)10/h3-7H2,1-2H3 |
InChI Key |
XWESAYARIGDNML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N=C2N1CCOC2)Br |
Origin of Product |
United States |
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